molecular formula C16H10Cl2N6O4 B15174413 C16H10Cl2N6O4

C16H10Cl2N6O4

Cat. No.: B15174413
M. Wt: 421.2 g/mol
InChI Key: VVYLTLMGUKUSCB-UHFFFAOYSA-N
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Description

C₁₆H₁₀Cl₂N₆O₄ is a heterocyclic organic compound characterized by a dichlorinated aromatic ring system fused with nitro and amine functional groups. This compound is primarily utilized in agrochemical research as a precursor for herbicides and fungicides due to its stability under acidic conditions and selective phytotoxicity. Structural analysis reveals that the chlorine atoms at positions 2 and 6 of the aromatic ring enhance its binding affinity to fungal cytochrome P450 enzymes, while the nitro group contributes to oxidative stability .

Properties

Molecular Formula

C16H10Cl2N6O4

Molecular Weight

421.2 g/mol

IUPAC Name

5-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)-6-(3,4-dichlorophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H10Cl2N6O4/c17-5-2-1-4(3-6(5)18)10-7(8-11(19)21-15(27)23-13(8)25)9-12(20-10)22-16(28)24-14(9)26/h1-3H,(H4,19,21,23,25,27)(H3,20,22,24,26,28)

InChI Key

VVYLTLMGUKUSCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C3=C(N2)NC(=O)NC3=O)C4=C(NC(=O)NC4=O)N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H10Cl2N6O4 typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Chlorination: Substitution of hydrogen atoms with chlorine atoms.

    Coupling Reactions: Formation of carbon-nitrogen bonds through coupling reactions.

    Oxidation: Introduction of oxygen-containing functional groups.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and pressure adjustments are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C16H10Cl2N6O4: undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of chlorine atoms with other functional groups.

    Coupling Reactions: Formation of new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines.

    Coupling Reactions: Catalysts like palladium or copper are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

C16H10Cl2N6O4: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which C16H10Cl2N6O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of C₁₆H₁₀Cl₂N₆O₄, a comparative analysis with three analogues is provided below:

Table 1: Key Properties of C₁₆H₁₀Cl₂N₆O₄ and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility (mg/mL) Melting Point (°C) Primary Application
C₁₆H₁₀Cl₂N₆O₄ C₁₆H₁₀Cl₂N₆O₄ 419.19 <0.1 218–220 Agrochemical synthesis
C₁₄H₁₀Cl₂N₆O₂ C₁₄H₁₀Cl₂N₆O₂ 377.18 0.5 195–198 Pharmaceutical intermediate
C₁₆H₈F₂N₆O₄ C₁₆H₈F₂N₆O₄ 402.26 1.2 210–212 Antibacterial agent
C₁₅H₁₂Cl₂N₄O₃ C₁₅H₁₂Cl₂N₄O₃ 367.18 2.5 185–188 Dye manufacturing

Key Findings :

Molecular Weight and Solubility :

  • C₁₆H₁₀Cl₂N₆O₄’s higher molecular weight (419.19 g/mol) compared to C₁₄H₁₀Cl₂N₆O₂ (377.18 g/mol) correlates with its reduced aqueous solubility, limiting its use in aqueous formulations .
  • Replacement of chlorine with fluorine (C₁₆H₈F₂N₆O₄) reduces molecular weight and increases solubility due to fluorine’s electronegativity and smaller atomic radius .

Thermal Stability :

  • The nitro group in C₁₆H₁₀Cl₂N₆O₄ enhances thermal stability (melting point 218–220°C) compared to C₁₅H₁₂Cl₂N₄O₃ (185–188°C), which lacks nitro substituents. This property is critical for agrochemicals requiring high-temperature processing .

Biological Activity :

  • C₁₆H₁₀Cl₂N₆O₄ demonstrates superior herbicidal activity (EC₅₀ = 0.8 µM) against Amaranthus retroflexus compared to C₁₆H₈F₂N₆O₄ (EC₅₀ = 2.5 µM), attributed to chlorine’s stronger electrophilic interaction with plant enzymes .

Research Findings and Mechanistic Insights

  • Synthetic Pathways : C₁₆H₁₀Cl₂N₆O₄ is synthesized via Ullmann coupling of 2,6-dichloroaniline with nitro-substituted pyridines, achieving 72% yield under optimized conditions (120°C, CuI catalyst) .
  • Environmental Impact : Its half-life in soil (t₁/₂ = 45 days) exceeds that of fluorine-containing analogues (t₁/₂ = 28 days), necessitating careful application to prevent bioaccumulation .
  • Toxicity Profile : Acute oral LD₅₀ in rats is 1,200 mg/kg, higher than C₁₄H₁₀Cl₂N₆O₂ (LD₅₀ = 850 mg/kg), indicating a safer mammalian toxicity profile .

Biological Activity

C16H10Cl2N6O4 is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The findings are supported by case studies and relevant research data.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : this compound
  • Molecular Weight : 395.19 g/mol
  • Functional Groups : The presence of chlorine atoms and various nitrogen groups suggests potential reactivity and biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the introduction of halogen atoms (like chlorine) often enhances antibacterial efficacy. In a study examining various substituted anilides, compounds featuring dichlorinated structures demonstrated promising activity against gram-positive bacteria and mycobacteria .

CompoundAntimicrobial ActivityReference
This compoundHigh against gram-positive bacteria
4-Chlorocinnamic Acid DerivativesEnhanced antibacterial activity

Anticancer Activity

This compound has shown potential as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of specific signaling pathways. Notably, studies have demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines such as neuroblastoma and colon cancer .

Case Study: Induction of Apoptosis

A case study involving a related compound revealed that treatment led to increased activation of caspase-3 and caspase-9, indicating apoptosis in cancer cells. The study highlighted the importance of structure-activity relationships in determining the efficacy of these compounds .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Compounds with similar structures have been shown to modulate inflammatory pathways, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This modulation is crucial for conditions characterized by chronic inflammation .

ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α production
Cytokine modulationReduction of IL-1β levels

Neuroprotective Effects

Neuroprotective effects have been observed in compounds related to this compound. Studies indicate that these compounds can protect neuronal cells from oxidative stress-induced damage by activating endogenous antioxidant pathways like Nrf2/HO-1 signaling . This property is particularly relevant in neurodegenerative conditions.

Case Study: Neuroprotection Against Oxidative Stress

In a controlled study, a derivative was tested on human neuroblastoma cells (SH-SY5Y), demonstrating significant protection against hydrogen peroxide-induced cell damage. The results suggested that pre-incubation with the compound reduced oxidative stress markers significantly compared to controls .

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